molecular formula C17H12F4N2O B3529645 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol

2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol

Cat. No. B3529645
M. Wt: 336.28 g/mol
InChI Key: SVVNXFBJVPDRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol, also known as PTP-PEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol works by inhibiting the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the activity of various signaling pathways in cells. By inhibiting PTP activity, 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol can modulate cellular signaling and affect various physiological processes.
Biochemical and Physiological Effects:
2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol can inhibit the activity of PTPs, leading to increased phosphorylation of various signaling molecules. This can affect various physiological processes, including cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol is its specificity for PTPs. This allows researchers to selectively modulate specific signaling pathways. However, one of the limitations of 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. Another potential direction is to study its effects on specific signaling pathways in the central nervous system. Additionally, further research is needed to develop more efficient synthesis methods for 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol and to address its limited solubility in aqueous solutions.
In conclusion, 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol is a promising compound that has potential applications in various fields of scientific research. Its ability to selectively modulate cellular signaling pathways makes it a valuable tool for studying various physiological processes. Further research is needed to fully understand the potential of 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol and to develop more efficient methods for its synthesis and use in experiments.

Scientific Research Applications

2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol has been shown to have potential applications in various fields of scientific research. In biochemistry, 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol has been studied for its ability to inhibit protein tyrosine phosphatase (PTP) activity, which plays a crucial role in the regulation of cellular signaling pathways. 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol has also been investigated for its potential as a therapeutic agent for the treatment of cancer and autoimmune diseases.
In pharmacology, 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol has been studied for its effects on the central nervous system. It has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol has also been investigated for its potential as a drug for the treatment of addiction.

properties

IUPAC Name

2-[2-phenyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O/c18-16(19)17(20,21)15-10-13(12-8-4-5-9-14(12)24)23(22-15)11-6-2-1-3-7-11/h1-10,16,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVNXFBJVPDRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(C(F)F)(F)F)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol
Reactant of Route 2
2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol
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2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol
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2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol
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Reactant of Route 6
2-[1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.